Lead oxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

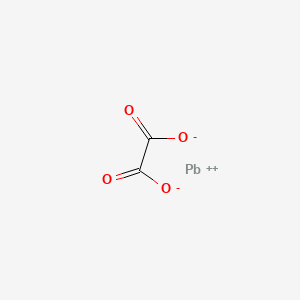

3D Structure of Parent

Properties

IUPAC Name |

lead(2+);oxalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Pb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHAMWMIYDDXFS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbC2O4, C2O4Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | lead oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883589 | |

| Record name | Lead(II) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Lead(II) oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

814-93-7 | |

| Record name | Lead oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642NGP7E5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Lead(II) Oxalate: Chemical Formula and Molar Mass

This technical guide provides a comprehensive overview of the chemical formula and molar mass of lead(II) oxalate (B1200264), tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Lead(II) oxalate is an inorganic compound that is a heavy, white solid in its natural state.[1][2] It is sparingly soluble in water, but its solubility can be increased in the presence of an excess of oxalate anions due to the formation of the Pb(C₂O₄)₂²⁻ complex ion.[1][2][3][4]

Chemical Formula: The chemical formula for lead(II) oxalate is PbC₂O₄ .[3][5][6][7][8] This formula indicates that each molecule of lead(II) oxalate contains one lead atom, two carbon atoms, and four oxygen atoms.

Molar Mass: The molar mass of lead(II) oxalate is approximately 295.22 g/mol .[3][4][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative data for lead(II) oxalate and its constituent elements.

| Property | Value |

| Chemical Formula | PbC₂O₄ |

| Molar Mass | 295.22 g/mol [3][4][8][9] |

| Density | 5.28 g/cm³[2][7] |

| Melting Point | 300 °C (decomposes)[7][9] |

| Atomic Mass of Lead (Pb) | ~207.2 u |

| Atomic Mass of Carbon (C) | ~12.01 u |

| Atomic Mass of Oxygen (O) | ~16.00 u |

Experimental Protocol: Gravimetric Determination of Molar Mass

A common experimental method for determining the molar mass of an insoluble salt like lead(II) oxalate is through a precipitation reaction and gravimetric analysis.

Objective: To synthesize lead(II) oxalate via a precipitation reaction and determine its molar mass by measuring the mass of the precipitate.

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Sodium oxalate (Na₂C₂O₄)

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Filter paper (pre-weighed)

-

Funnel

-

Drying oven

-

Analytical balance

Procedure:

-

Preparation of Reactant Solutions:

-

Accurately weigh a known mass of lead(II) nitrate and dissolve it in a specific volume of distilled water in a beaker to create a solution of known concentration.

-

Similarly, prepare a solution of sodium oxalate with a known concentration in a separate beaker.

-

-

Precipitation Reaction:

-

Digestion of the Precipitate:

-

Gently heat the mixture (without boiling) and allow it to stand for a period. This process, known as digestion, encourages smaller particles to dissolve and re-precipitate on larger ones, resulting in a more easily filterable solid.

-

-

Filtration and Washing:

-

Set up a filtration apparatus with the pre-weighed filter paper.

-

Carefully pour the mixture through the filter paper to collect the lead(II) oxalate precipitate.

-

Wash the precipitate with small portions of distilled water to remove any soluble impurities, such as unreacted ions. Follow with a wash of a volatile organic solvent like acetone (B3395972) to aid in drying.

-

-

Drying and Weighing:

-

Carefully remove the filter paper containing the precipitate and place it in a drying oven set at a low temperature (e.g., 110°C) until it reaches a constant mass.

-

Allow the filter paper and precipitate to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the filter paper with the dried lead(II) oxalate precipitate on an analytical balance.

-

-

Calculation of Molar Mass:

-

Determine the mass of the lead(II) oxalate precipitate by subtracting the initial mass of the filter paper.

-

Knowing the initial moles of the limiting reactant (either Pb(NO₃)₂ or Na₂C₂O₄), and assuming the reaction goes to completion, the moles of lead(II) oxalate formed are stoichiometrically equivalent.

-

Calculate the experimental molar mass of lead(II) oxalate using the formula: Molar Mass = Mass of Precipitate (g) / Moles of Precipitate (mol)

-

Visualization of Molar Mass Calculation

The following diagram illustrates the logical relationship for calculating the molar mass of lead(II) oxalate.

Caption: Molar mass calculation workflow for lead(II) oxalate.

References

- 1. This compound | 814-93-7 [chemicalbook.com]

- 2. Lead(II) oxalate - Wikipedia [en.wikipedia.org]

- 3. 814-93-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C2O4Pb | CID 61218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. This compound 814-93-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. Lead (II) Oxalate - ProChem, Inc. [prochemonline.com]

An In-depth Technical Guide to the Crystal Structure of Lead Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of lead oxalate (B1200264) dihydrate (PbC₂O₄·2H₂O), a compound of interest in various chemical and material science applications. This document details its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and characterization.

Crystal Structure and Properties

Lead oxalate dihydrate possesses a polymeric structure.[1][2] The crystal system has been identified as triclinic.[1][3] Within this structure, channels are formed by lead(II) ions (Pb²⁺) and oxalate ions (C₂O₄²⁻), which are elongated along the[1] crystallographic axis.[1][2] These channels host two distinct types of water molecules: one that is weakly coordinated to the lead ions and another that acts as water of crystallization.[1][2]

The coordination sphere of the Pb²⁺ cation is comprised of seven oxygen atoms, forming a distorted square antiprism with a missing vertex.[2] It is theorized that the unshared electron pair of the lead ion is directed towards this vacant position.[2] The oxalate anion is nearly flat and coordinates to four Pb²⁺ cations.[2] Two of these coordinating cations form chelate rings with mirror symmetry, exhibiting Pb-O bond distances of approximately 2.5 Å.[2]

Table 1: Crystallographic Data for this compound Dihydrate

| Parameter | Value |

| Chemical Formula | PbC₂O₄·2H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 6.008 Å |

| b | 6.671 Å |

| c | 8.493 Å |

| α | 74.70° |

| β | 74.33° |

| γ | 80.98° |

| Unit Cell Volume | 314.41 ų |

| Z | 2 |

| Density (calculated) | 3.69 g/cm³ |

Data sourced from Wikipedia, referencing a study on the trihydrate, which provides the most complete dataset found. It is important to note the potential discrepancy in the degree of hydration.[4]

Experimental Protocols

Several methods have been employed for the synthesis of this compound dihydrate crystals.

Method 1: Gel Diffusion Technique

This technique is effective for growing larger single crystals by controlling the nucleation rate.[1][3]

-

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Sodium oxalate (Na₂C₂O₄)

-

Sodium silicate (B1173343) (Na₂SiO₃)

-

Nitric acid (HNO₃)

-

-

Procedure:

-

A silica (B1680970) gel is prepared by acidifying a solution of sodium silicate with nitric acid to a specific pH (e.g., pH 4.8 was found to be optimal in one study).[3]

-

The gel is allowed to set in a U-tube for several days.[3]

-

Aqueous solutions of lead(II) nitrate (e.g., 0.1 M) and sodium oxalate (e.g., 0.1 M) are then carefully added to opposite arms of the U-tube.[1][3]

-

The reactants diffuse slowly through the gel, leading to the formation of this compound dihydrate crystals over a period of several weeks.[1][3] The duration of the experiment can influence the crystal morphology, with shorter times yielding acicular dendritic crystals and longer times producing polyhedral crystals.[1]

-

Method 2: Slow Diffusion in a Reactor

This method involves the slow diffusion of reactant solutions into a reactor containing a salt solution.[2]

-

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂) (0.1 M)

-

Sodium oxalate (Na₂C₂O₄) (0.1 M)

-

Sodium nitrate (NaNO₃) (0.1 M)

-

-

Procedure:

The determination of the crystal structure of this compound dihydrate is primarily achieved through X-ray diffraction (XRD) techniques.

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise atomic arrangement, unit cell dimensions, and space group of a crystalline material.

-

Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline phases present in a sample and to confirm the purity of the synthesized material.[1][3][5] The resulting diffraction pattern can be compared to standard reference patterns from databases like the International Centre for Diffraction Data (ICDD).[5]

Data Presentation

Table 2: Selected Interatomic Distances and Angles

| Bond/Contact | Distance (Å) |

| Pb—O (chelate) | ~2.5 |

| Pb—Pb | 6.47 |

| Pb—Pb (common edge) | 4.39 |

| O(2w)···O(1) (hydrogen bond) | 2.93 |

Data sourced from Virovets et al. (1993).[2]

Logical Relationships and Workflows

The synthesis and characterization of this compound dihydrate follow a logical experimental workflow.

This diagram illustrates the sequential steps from the preparation of precursor solutions and the growth medium to the crystallization process and subsequent structural analysis using X-ray diffraction techniques.

References

An In-depth Technical Guide to the Solubility Product Constant (Ksp) of Lead Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of lead(II) oxalate (B1200264) (PbC₂O₄). It includes a compilation of reported Ksp values, detailed experimental protocols for its determination, and a discussion of the factors influencing its solubility. This document is intended to serve as a valuable resource for professionals in research, analytical chemistry, and pharmaceutical development where the solubility of lead salts is of interest.

Introduction to Lead Oxalate and its Solubility

Lead(II) oxalate, with the chemical formula PbC₂O₄, is a sparingly soluble salt that precipitates as a white solid from aqueous solutions.[1][2] The equilibrium between the solid this compound and its constituent ions in a saturated solution is a fundamental concept in understanding its behavior in various chemical and biological systems. This equilibrium is quantitatively described by the solubility product constant, Ksp.

The dissolution of this compound in water can be represented by the following equilibrium:

PbC₂O₄(s) ⇌ Pb²⁺(aq) + C₂O₄²⁻(aq)

The solubility product constant (Ksp) is the equilibrium constant for this dissolution and is expressed as:

Ksp = [Pb²⁺][C₂O₄²⁻]

Where [Pb²⁺] and [C₂O₄²⁻] are the molar concentrations of the lead(II) and oxalate ions, respectively, in a saturated solution. A smaller Ksp value indicates lower solubility.

Quantitative Data: Ksp Values of this compound

The reported Ksp values for this compound vary across different sources, which may be attributed to different experimental conditions such as temperature, ionic strength, and the specific methodology used for determination. A summary of these values is presented in the table below.

| Ksp Value | pKsp | Temperature (°C) | Source / Notes |

| 4.8 x 10⁻¹⁰ | 9.32 | 25 | General reference value.[3] |

| 8.5 x 10⁻⁹ | 8.07 | Not Specified | Mentioned in the context of crystal synthesis. |

| 10⁻¹¹.¹ (approx. 7.94 x 10⁻¹²) | 11.1 | Not Specified | Determined by Xiong et al. and cited as a more recent, lower value.[4] |

| Range: 10⁻⁹ to 10⁻¹¹ | 9-11 | Not Specified | General range found in environmental science literature.[4] |

| Range: 10⁻⁸.⁰⁷ to 10⁻¹⁰.⁶ | 8.07-10.6 | Not Specified | Range of values in common usage cited in a research paper.[4] |

Factors Influencing the Solubility of this compound

The solubility of this compound is not solely dependent on its intrinsic Ksp but is also influenced by various external factors. A conceptual diagram illustrating these relationships is provided below.

Common Ion Effect

The addition of a soluble salt containing either lead(II) ions (e.g., lead nitrate, Pb(NO₃)₂) or oxalate ions (e.g., sodium oxalate, Na₂C₂O₄) to a saturated solution of this compound will decrease its solubility. According to Le Châtelier's principle, the increase in the concentration of one of the product ions will shift the dissolution equilibrium to the left, favoring the precipitation of solid PbC₂O₄.

pH

The concentration of the oxalate ion (C₂O₄²⁻) is pH-dependent. In acidic solutions, the oxalate ion can be protonated to form the hydrogen oxalate ion (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This reduction in the concentration of free oxalate ions shifts the dissolution equilibrium to the right, thereby increasing the solubility of this compound in acidic conditions.

Complex Ion Formation

In the presence of an excess of oxalate ions, soluble lead-oxalate complex ions can form, such as [Pb(C₂O₄)₂]²⁻.[1][2] The formation of these complexes reduces the concentration of free Pb²⁺ ions in the solution, which, according to Le Châtelier's principle, shifts the dissolution equilibrium to the right, leading to an increase in the overall solubility of this compound.

Temperature

Experimental Protocols for Ksp Determination

The determination of the Ksp of this compound involves preparing a saturated solution and then measuring the concentration of lead(II) and/or oxalate ions at equilibrium. Several analytical techniques can be employed for this purpose.

General Experimental Workflow

A general workflow for the experimental determination of the Ksp of this compound is depicted below.

Titrimetric Determination (Permanganate Titration)

This method involves the determination of the oxalate ion concentration in a saturated this compound solution by redox titration with a standardized potassium permanganate (B83412) (KMnO₄) solution.

Principle: In an acidic and heated solution, oxalate ions are oxidized by permanganate ions. The endpoint is indicated by the persistence of the pink color of the permanganate ion.

Reaction: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)

Detailed Protocol:

-

Preparation of Saturated Solution: Add an excess of solid this compound to a known volume of deionized water in a flask. Stopper the flask and stir the mixture continuously with a magnetic stirrer for several hours at a constant temperature to ensure equilibrium is reached.

-

Separation: Filter the saturated solution through a fine filter paper to remove all undissolved solid.

-

Sample Preparation: Pipette a precise volume (e.g., 25.00 mL) of the clear filtrate into an Erlenmeyer flask.

-

Acidification: Add an excess of dilute sulfuric acid (e.g., 20 mL of 1 M H₂SO₄) to the flask.

-

Heating: Gently heat the solution to approximately 60-70°C.

-

Titration: Titrate the hot solution with a standardized solution of potassium permanganate (e.g., 0.01 M KMnO₄) until the first persistent faint pink color is observed.

-

Calculation:

-

From the volume of KMnO₄ used, calculate the moles of MnO₄⁻.

-

Using the stoichiometry of the reaction (5 moles of C₂O₄²⁻ react with 2 moles of MnO₄⁻), calculate the moles of C₂O₄²⁻ in the aliquot of the saturated solution.

-

Calculate the molar concentration of C₂O₄²⁻.

-

Since the dissolution of PbC₂O₄ produces equal moles of Pb²⁺ and C₂O₄²⁻, [Pb²⁺] = [C₂O₄²⁻].

-

Calculate Ksp = [C₂O₄²⁻]².

-

Spectrophotometric Determination

This method can be adapted to determine the concentration of either lead(II) or oxalate ions in the saturated solution by forming a colored complex and measuring its absorbance.

Principle (for Oxalate): The concentration of oxalate can be determined by reacting it with a known excess of potassium permanganate and measuring the decrease in absorbance of the permanganate solution at its λ_max (around 525-545 nm).[5]

Detailed Protocol:

-

Preparation of Saturated Solution and Separation: Follow steps 1 and 2 from the titrimetric method.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of sodium oxalate with known concentrations.

-

Reaction with Permanganate: To a known volume of each standard solution and the saturated this compound filtrate, add a precise and excess amount of acidified standard potassium permanganate solution. Allow the reaction to go to completion.

-

Absorbance Measurement: Measure the absorbance of the remaining permanganate in each solution at its λ_max using a spectrophotometer.

-

Calibration Curve: Plot a calibration curve of the decrease in absorbance versus the initial oxalate concentration for the standard solutions.

-

Determination of Oxalate Concentration: From the decrease in absorbance of the sample from the saturated solution, determine the oxalate concentration using the calibration curve.

-

Calculation of Ksp: As in the titrimetric method, assume [Pb²⁺] = [C₂O₄²⁻] and calculate Ksp = [C₂O₄²⁻]².

Potentiometric Determination

This method involves measuring the potential of an ion-selective electrode (ISE) that is sensitive to either lead(II) or oxalate ions in a saturated solution.

Principle: The potential of an ion-selective electrode is related to the activity (and approximately the concentration) of the target ion in the solution according to the Nernst equation.

Detailed Protocol:

-

Preparation of Saturated Solution and Separation: Follow steps 1 and 2 from the titrimetric method.

-

Calibration of the ISE: Prepare a series of standard solutions of a soluble lead salt (e.g., Pb(NO₃)₂) of known concentrations. Measure the potential of a lead-selective electrode in each of these solutions and create a calibration curve of potential versus log[Pb²⁺].

-

Measurement in Saturated Solution: Immerse the calibrated lead-selective electrode and a suitable reference electrode into the saturated this compound filtrate and measure the potential.

-

Determination of Lead Ion Concentration: Use the measured potential and the calibration curve to determine the concentration of Pb²⁺ in the saturated solution.

-

Calculation of Ksp: Assuming [Pb²⁺] = [C₂O₄²⁻], calculate Ksp = [Pb²⁺]².

Conclusion

The solubility product constant of this compound is a critical parameter in various scientific and industrial applications. This guide has provided a compilation of reported Ksp values, highlighting the range and potential variability in these measurements. The detailed experimental protocols for titrimetric, spectrophotometric, and potentiometric determination offer practical approaches for researchers to accurately measure this constant under their specific experimental conditions. Furthermore, the discussion of factors influencing solubility, such as the common ion effect, pH, and complex ion formation, provides a deeper understanding of the chemical behavior of this compound in aqueous environments. This comprehensive information serves as a valuable resource for professionals working with lead-containing systems.

References

- 1. [PDF] Experimental determination of solubilities of this compound (PbC2O4(cr)) in a NaCl medium to high ionic strengths, and the importance of this compound in low temperature environments | Semantic Scholar [semanticscholar.org]

- 2. Lead(II) oxalate - Wikipedia [en.wikipedia.org]

- 3. Solubility Product Constants for Solution at or near Room Temperature | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. static.igem.wiki [static.igem.wiki]

An In-depth Technical Guide to the Solubility of Lead(II) Oxalate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead(II) oxalate (B1200264) (PbC₂O₄) in aqueous and organic media. Understanding the solubility of this sparingly soluble salt is critical in various fields, including materials science, toxicology, and environmental chemistry. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of the factors influencing its dissolution.

Quantitative Solubility Data

The solubility of lead(II) oxalate is markedly dependent on the nature of the solvent. The following tables summarize the available quantitative data for its solubility in water and ethanol-water mixtures.

Table 1: Solubility of Lead(II) Oxalate in Water

| Parameter | Value | Temperature (°C) |

| Solubility Product (Ksp) | 8.5 x 10⁻⁹ | 25 |

| pKsp | 9.32 | 25 |

| Solubility | 0.0091 g / 100 mL | 25 |

Data sourced from multiple chemical databases and scientific publications.[1][2][3][4]

Table 2: Solubility of Lead(II) Oxalate in Ethanol-Water Mixtures

| Ethanol (B145695) Concentration (v/v) | Solubility (mol/L) | Solubility (mg Pb/L) | Temperature (°C) |

| 10% | 8.2 x 10⁻⁶ | 1.7 | 26 |

| 20% | 4.2 x 10⁻⁶ | 0.85 | 26 |

| 30% | 1.2 x 10⁻⁶ | 0.24 | 26 |

Data from "The Solubility of Lead Sulfate and of Lead Oxalate in Various Media" by I. M. Kolthoff and R. W. Perlich.[5]

Solubility in Organic Solvents: A Qualitative Analysis

Lead(II) oxalate is an ionic salt. Its solubility is governed by the principle of "like dissolves like."[8][9] The dissolution process requires the solvent molecules to overcome the lattice energy of the salt by solvating the lead(II) (Pb²⁺) and oxalate (C₂O₄²⁻) ions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a significant dipole moment. While they are polar, their polarity is generally lower than water. As evidenced by the data in ethanol-water mixtures, the solubility of lead(II) oxalate decreases as the concentration of ethanol increases.[5] This trend suggests that pure polar protic organic solvents are likely to be poor solvents for lead(II) oxalate compared to water.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have large dipole moments but lack acidic protons. Solvents like DMSO and DMF are known for their ability to dissolve a wide range of organic and inorganic compounds.[10][11] Their high polarity allows them to effectively solvate cations. However, the solvation of the oxalate anion might be less effective compared to protic solvents. It is plausible that lead(II) oxalate exhibits very limited solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the weak van der Waals forces are insufficient to overcome the strong ionic bonds within the lead(II) oxalate crystal lattice. Therefore, lead(II) oxalate is expected to be virtually insoluble in nonpolar organic solvents.

The following diagram illustrates the conceptual relationship between solvent polarity and the expected solubility of an ionic salt like lead(II) oxalate.

Experimental Protocols for Solubility Determination

Determining the solubility of a sparingly soluble salt like lead(II) oxalate requires precise and sensitive analytical techniques. Below are detailed methodologies for two common experimental approaches.

Method 1: Shake-Flask Method with Atomic Absorption Spectroscopy (AAS)

This classic method involves equilibrating the solid salt with the solvent and then measuring the concentration of the dissolved ions.

Experimental Workflow:

Detailed Methodology:

-

Apparatus:

-

Constant temperature water bath or shaker.

-

Borosilicate glass flasks with airtight stoppers.

-

Magnetic stirrer and stir bars.

-

Syringe filters (0.22 µm pore size) or a centrifuge.

-

Volumetric flasks and pipettes for dilution.

-

Atomic Absorption Spectrometer calibrated for lead analysis.

-

-

Procedure: a. Add an excess amount of pure lead(II) oxalate powder to a series of flasks containing the desired solvent (e.g., deionized water, ethanol). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 ± 0.1 °C). c. Agitate the flasks for a sufficient time to reach equilibrium. For sparingly soluble salts, this can range from 24 to 72 hours. d. After equilibration, cease agitation and allow the solid to settle. e. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This is best achieved by filtering the sample through a syringe filter. Alternatively, the suspension can be centrifuged at high speed, and a sample of the clear supernatant is taken. f. Accurately dilute the collected supernatant to a concentration within the linear working range of the AAS instrument. g. Measure the absorbance of the diluted samples and determine the concentration of Pb²⁺ using a calibration curve prepared from standard lead solutions. h. Back-calculate to find the concentration in the original saturated solution. This concentration represents the molar solubility of lead(II) oxalate.

Method 2: Potentiometric Titration for Ksp Determination

This method involves titrating a solution containing lead(II) ions with a solution of oxalate ions (or vice versa) and monitoring the potential with a lead ion-selective electrode (ISE) to determine the point of precipitation and calculate the Ksp.

Experimental Workflow:

Detailed Methodology:

-

Apparatus:

-

Potentiometer or pH/mV meter.

-

Lead ion-selective electrode (ISE).

-

Reference electrode (e.g., Ag/AgCl).

-

Burette and magnetic stirrer.

-

Standard solutions of lead(II) nitrate (B79036) and sodium oxalate.

-

-

Procedure: a. Calibrate the lead ISE using a series of standard lead(II) nitrate solutions. b. Pipette a known volume of a standard lead(II) nitrate solution into a beaker. c. Immerse the calibrated lead ISE and the reference electrode into the solution. d. Begin stirring and record the initial potential. e. Incrementally add the standard sodium oxalate solution from the burette. After each addition, allow the potential reading to stabilize and record the value. f. Continue the titration well past the point where a precipitate is visibly formed. g. Plot the measured potential (or pPb, calculated from the potential) against the volume of sodium oxalate added. h. The equivalence point, where the rate of change of potential is at a maximum, corresponds to the point of precipitation. i. From the titration data before the equivalence point, the concentrations of free Pb²⁺ and C₂O₄²⁻ in the saturated solution can be determined. j. Calculate the solubility product, Ksp = [Pb²⁺][C₂O₄²⁻].

Conclusion

The solubility of lead(II) oxalate is low in aqueous solutions and demonstrates a further decrease in solubility with the addition of a less polar solvent like ethanol. While quantitative data in pure organic solvents is scarce, fundamental chemical principles suggest that its solubility will be very low in both polar and nonpolar organic media. For researchers and professionals in drug development, this low solubility is a critical parameter to consider, as it will influence dissolution rates, bioavailability, and potential toxicity. The experimental protocols outlined provide robust methods for determining the solubility of lead(II) oxalate under specific experimental conditions.

References

- 1. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 814-93-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 814-93-7 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dc.narpm.org [dc.narpm.org]

- 8. entri.app [entri.app]

- 9. byjus.com [byjus.com]

- 10. gchemglobal.com [gchemglobal.com]

- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

synthesis of lead oxalate from lead nitrate and sodium oxalate

An In-depth Technical Guide to the Synthesis of Lead(II) Oxalate (B1200264)

Abstract

This technical guide provides a comprehensive overview of the synthesis of lead(II) oxalate from the reaction of lead(II) nitrate (B79036) and sodium oxalate. The document details the underlying chemical principles, experimental protocols, and characterization of the final product. Quantitative data are presented in tabular format for clarity and ease of comparison. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of this precipitation reaction.

Introduction

Lead(II) oxalate (PbC₂O₄) is a heavy, white crystalline solid with low solubility in water.[1][2] It is synthesized via a metathesis, or double displacement, reaction involving aqueous solutions of a soluble lead salt, such as lead(II) nitrate, and an oxalate salt, typically sodium oxalate.[1][3] The reaction results in the precipitation of solid lead(II) oxalate due to its poor solubility.[1] This compound serves as a precursor in various applications, including the production of lead oxide single crystals through thermal decomposition.

The synthesis is a straightforward and rapid precipitation reaction, governed by the principles of solubility equilibria. The net ionic equation highlights the direct combination of lead(II) ions and oxalate ions to form the solid product.[4][5]

Pb²⁺(aq) + C₂O₄²⁻(aq) → PbC₂O₄(s) [1]

Physicochemical Properties and Reaction Data

The fundamental properties of the reactants and the product are crucial for understanding the synthesis.

Table 1: Physical and Chemical Properties of Lead(II) Oxalate

| Property | Value | Reference |

| Chemical Formula | PbC₂O₄ | [1] |

| Molar Mass | 295.219 g/mol | [1] |

| Appearance | White Powder/Solid | [1] |

| Density | 5.28 g/cm³ | [1] |

| Melting Point | 327.4 °C (decomposes) | [1] |

| Solubility in Water | 0.0091 g/100 mL (at 25 °C) | [1] |

| Crystal System (Hydrate) | Triclinic | [6][7] |

Table 2: Reactant Information

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Lead(II) Nitrate | Pb(NO₃)₂ | 331.2 |

| Sodium Oxalate | Na₂C₂O₄ | 134.0 |

Table 3: Thermodynamic Data for the Reaction

The reaction between lead(II) nitrate and sodium oxalate is spontaneous and slightly exothermic.[8]

| Thermodynamic Parameter | Value |

| Gibbs Free Energy (ΔG at 20°C) | -56.0 kJ |

| Enthalpy Change (ΔH at 20°C) | -22.2 kJ |

Experimental Protocols

Two primary methods for the synthesis of lead(II) oxalate are presented: direct precipitation for producing powder and a gel diffusion method for growing larger crystals.

Protocol 1: Direct Precipitation

This method is suitable for rapidly producing a fine powder of lead(II) oxalate.

Materials:

-

0.1 M Lead(II) Nitrate solution (Pb(NO₃)₂)

-

0.1 M Sodium Oxalate solution (Na₂C₂O₄)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Preparation of Solutions: Prepare 0.1 M aqueous solutions of lead(II) nitrate and sodium oxalate using deionized water.

-

Precipitation: In a beaker, place a defined volume of the 0.1 M lead(II) nitrate solution (e.g., 50 mL). While stirring, slowly add an equimolar volume (50 mL) of the 0.1 M sodium oxalate solution. A white precipitate of lead(II) oxalate will form immediately.[5]

-

Digestion: Continue stirring the mixture for 10-15 minutes to ensure the reaction goes to completion and to allow for particle size growth, which aids in filtration.

-

Isolation: Separate the precipitate from the supernatant liquid by vacuum filtration.

-

Washing: Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities, primarily sodium nitrate. Follow with a wash of ethanol (B145695) to facilitate drying.

-

Drying: Carefully transfer the filtered solid to a watch glass and dry in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved. The product is anhydrous lead(II) oxalate.[7]

Protocol 2: Synthesis in Silica (B1680970) Gel (for Crystal Growth)

This method facilitates the growth of larger, well-defined crystals by slowing the diffusion of reactants.[7]

Materials:

-

Sodium silicate (B1173343) solution (Na₂SiO₃)

-

Nitric acid (HNO₃)

-

Lead(II) Nitrate (Pb(NO₃)₂)

-

Sodium Oxalate (Na₂C₂O₄)

-

U-tube apparatus

Procedure:

-

Gel Preparation: Prepare a silica gel by acidifying a sodium silicate solution with nitric acid to a target pH. A study found an optimal pH of 4.8.[6][7] Pour the solution into a U-tube and allow it to set for several days.[7]

-

Addition of Reactants: Once the gel has set, carefully add a solution of lead(II) nitrate (e.g., 0.1 M) to one arm of the U-tube and a solution of sodium oxalate (e.g., 0.1 M) to the other arm.[6][7]

-

Crystal Growth: Cover the U-tube and allow it to stand undisturbed for several weeks. The reactants will diffuse slowly through the gel, and where they meet, nucleation and crystal growth of lead(II) oxalate hydrate (B1144303) will occur.[7]

-

Isolation: Once crystals of a suitable size have formed, they can be isolated by carefully dissolving the surrounding gel with hot water. The crystals are then filtered, washed, and dried as described in Protocol 1.[7]

Table 4: Optimized Conditions for Silica Gel Synthesis[6][7]

| Parameter | Optimal Value | Resulting Yield |

| Gel pH | 4.8 | 23.34% |

| Pb(NO₃)₂ Concentration | 0.10 M | |

| Na₂C₂O₄ Concentration | 0.10 M |

Visualized Workflows and Pathways

Experimental Workflow for Direct Precipitation

The following diagram outlines the general workflow for the direct precipitation synthesis of lead(II) oxalate.

Caption: Experimental workflow for lead oxalate synthesis.

Chemical Reaction Pathway

This diagram illustrates the dissociation of reactants and the formation of the product in an aqueous solution.

Caption: Ionic pathway for this compound precipitation.

Product Characterization

The identity and purity of the synthesized lead(II) oxalate can be confirmed using standard analytical techniques.

-

Powder X-ray Diffraction (XRD): Used to confirm the crystalline phase and structure of the product.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic vibrational bands of the oxalate group.[6]

-

Scanning Electron Microscopy (SEM): Used to observe the morphology and size of the synthesized crystals or particles.[6]

Safety and Handling

Lead(II) nitrate and the resulting lead(II) oxalate are highly toxic.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of dust. Waste materials must be disposed of according to institutional and environmental regulations for heavy metal waste.

References

- 1. Lead(II) oxalate - Wikipedia [en.wikipedia.org]

- 2. saltanalysis.com [saltanalysis.com]

- 3. brainly.com [brainly.com]

- 4. Aqueous sodium oxalate and aqueous lead(II) nitrate react to produce soli.. [askfilo.com]

- 5. Solved What would the net ionic equations? For Lead Nitrate | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Lead(II) Oxalate (PbC₂O₄)

Executive Summary: Lead(II) oxalate (B1200264) (PbC₂O₄) is a heavy, white solid compound with significant applications, notably as a precursor for lead-based materials. Its low aqueous solubility and specific thermal decomposition characteristics are central to its utility. This document provides a detailed examination of the physical, chemical, structural, and toxicological properties of lead(II) oxalate, intended for professionals in research, materials science, and drug development. It includes structured data tables, detailed experimental protocols for synthesis and analysis, and visualizations of key processes to facilitate a comprehensive understanding.

Introduction

Lead(II) oxalate, with the chemical formula PbC₂O₄, is the lead(II) salt of oxalic acid. It exists as a white, crystalline powder and is characterized by its very low solubility in water.[1][2] The compound can be found in anhydrous and hydrated forms, such as lead(II) oxalate dihydrate (PbC₂O₄·2H₂O) and trihydrate (PbC₂O₄·3H₂O).[3][4] Its primary significance lies in its role as an intermediate in the production of lead oxides and other lead compounds through controlled thermal decomposition.[5]

Physical Properties

Lead(II) oxalate is a dense, white solid.[1][6] Key physical properties are summarized in the table below, compiled from various sources.

Table 1: Physical and Chemical Properties of Lead(II) Oxalate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂O₄Pb | [2][7] |

| Molar Mass | 295.22 g/mol | [2][7] |

| Appearance | White, heavy powder/solid | [1][2][6] |

| Density | 5.28 g/cm³ | [4][6][7] |

| Melting Point | ~300 °C (decomposes) | [6][7] |

| Water Solubility | 0.0091 g/100 mL (25 °C) | [4] |

| Solubility Product (Ksp) | 8.5 x 10⁻⁹ |[5] |

Chemical Properties

Solubility

Lead(II) oxalate is sparingly soluble in water but can be dissolved in concentrated nitric acid.[5][7] Its solubility increases in the presence of excess oxalate ions due to the formation of the soluble complex ion, [Pb(C₂O₄)₂]²⁻.[1][4][7]

Thermal Decomposition

The thermal decomposition of lead(II) oxalate has been studied under various atmospheric conditions. The process typically begins around 300°C.[6][8] The decomposition pathway is sensitive to the surrounding atmosphere (e.g., inert, oxidizing). In an inert atmosphere, the primary reaction leads to the formation of metallic lead and carbon dioxide.[9]

PbC₂O₄(s) → Pb(s) + 2CO₂(g)

However, other competing reactions can occur, leading to the formation of lead(II) oxide (PbO) or lead(I) oxide (Cu₂O), alongside carbon monoxide and carbon dioxide.[9] Kinetic studies show the decomposition follows a sigmoid curve, characteristic of solid-state reactions involving nucleation and growth.[8]

Structure and Crystallography

Lead(II) oxalate and its hydrates form polymeric structures where the oxalate ion acts as a bridging ligand.[5][10] The anhydrous form has been studied by powder X-ray diffraction. The hydrated forms have been characterized as single crystals. Lead(II) oxalate dihydrate (PbC₂O₄·2H₂O) features channels formed by lead and oxalate ions, which house two types of water molecules: one weakly coordinated to the lead ion and one acting as water of crystallization.[3]

Table 2: Crystallographic Data for Lead(II) Oxalate Hydrates

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| PbC₂O₄·2H₂O | (Not specified) | (Not specified) | (Not specified) | [3] |

| PbC₂O₄·3H₂O | Triclinic | P1 | a=6.008 Å, b=6.671 Å, c=8.493 Åα=74.70°, β=74.33°, γ=80.98° |[4] |

Synthesis and Experimental Protocols

Protocol 1: Synthesis by Aqueous Precipitation

This is the most common method for preparing lead(II) oxalate, relying on a metathesis reaction between a soluble lead(II) salt and an alkali metal oxalate.[1][4]

Methodology:

-

Preparation of Reactant Solutions: Prepare a 0.1 M aqueous solution of lead(II) nitrate (B79036) (Pb(NO₃)₂) and a 0.1 M aqueous solution of sodium oxalate (Na₂C₂O₄).

-

Precipitation: Slowly add the lead(II) nitrate solution to the sodium oxalate solution with constant stirring. A dense white precipitate of lead(II) oxalate will form immediately. Pb²⁺(aq) + C₂O₄²⁻(aq) → PbC₂O₄(s)

-

Digestion: Gently heat the mixture to about 50-60°C and stir for 30 minutes to encourage the formation of larger, more easily filterable crystals.

-

Isolation: Allow the precipitate to settle, then collect it using vacuum filtration.

-

Washing: Wash the collected solid several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol (B145695) to facilitate drying.

-

Drying: Dry the purified lead(II) oxalate in an oven at 80-100°C to a constant weight.

Protocol 2: Synthesis by Gel Diffusion

This method is employed to grow larger, higher-quality single crystals of lead(II) oxalate by slowing down the reaction rate.[5][10]

Methodology:

-

Gel Preparation: Prepare a silica (B1680970) gel by acidifying a solution of sodium silicate (B1173343) (Na₂SiO₃) with an acid (e.g., HNO₃) to a target pH (e.g., 4.8).[5] Pour the solution into a U-tube and allow it to set for several days.

-

Reactant Addition: Once the gel has set, carefully add a 0.1 M solution of Pb(NO₃)₂ to one arm of the U-tube and a 0.1 M solution of Na₂C₂O₄ to the other arm.[5]

-

Diffusion and Crystal Growth: Seal the U-tube and leave it undisturbed at room temperature. The lead and oxalate ions will slowly diffuse towards each other through the gel matrix.

-

Nucleation and Growth: Crystal nucleation will occur where the ions meet at a critical supersaturation. Over a period of several weeks, these nuclei will grow into larger single crystals.[5]

-

Harvesting: Once the crystals have reached the desired size, carefully excavate them from the gel, wash with deionized water, and air dry.

Analytical Characterization

Protocol 3: Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition profile of PbC₂O₄.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the PbC₂O₄ sample (e.g., 5-10 mg) into a TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to remove any air and maintain an inert atmosphere.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear heating rate (e.g., 10°C/min).[11]

-

Data Collection: Continuously record the sample mass as a function of temperature. The resulting thermogram will show a distinct mass loss step corresponding to the decomposition of the oxalate.

-

Analysis: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss, which can be compared to the theoretical value for the decomposition reaction.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the oxalate group in the compound.

Table 3: Key Infrared (IR) Absorption Bands for Lead(II) Oxalate

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1591 | Asymmetric C=O stretch (νₐₛ(COO⁻)) | [12] |

| ~1312, 1286 | Symmetric C-O stretch (νₛ(COO⁻)) | [12] |

| ~900 | C-C stretch (ν(C-C)) | [12] |

| ~778 | O-C=O out-of-plane bending | [12] |

| ~510 | O-C=O in-plane bending |[12] |

Methodology:

-

Sample Preparation: Prepare the solid sample using either an Attenuated Total Reflectance (ATR) accessory or by creating a KBr pellet. For a KBr pellet, mix a small amount of PbC₂O₄ with dry KBr powder and press it into a transparent disk.

-

Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[11]

-

Analysis: Identify the absorption bands corresponding to the oxalate ligand's vibrational modes to confirm the compound's identity.

Safety and Toxicology

Lead(II) oxalate is a hazardous substance due to its lead content. It is classified as harmful if swallowed or inhaled.[6] It is a reproductive toxin, suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[2][4][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used when handling the compound.

Conclusion

Lead(II) oxalate (PbC₂O₄) is a well-characterized inorganic compound whose properties are dominated by its polymeric structure and the reactivity of the lead(II) ion. Its low solubility makes it readily synthesizable via precipitation, while its clean thermal decomposition in controlled atmospheres makes it a valuable precursor in materials science. A thorough understanding of its physical, chemical, and toxicological properties, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. LEAD OXALATE | 814-93-7 [chemicalbook.com]

- 2. This compound | C2O4Pb | CID 61218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Lead(II) oxalate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Lead (II) Oxalate - ProChem, Inc. [prochemonline.com]

- 7. chembk.com [chembk.com]

- 8. 382. The thermal decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Lead Oxalate

This technical guide provides an in-depth overview of lead oxalate (B1200264), a key inorganic compound. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed chemical information, including its fundamental properties and synthesis protocols.

Core Properties of Lead Oxalate

Lead(II) oxalate is an organic salt with the chemical formula PbC₂O₄. It presents as a heavy, white solid under standard conditions.[1]

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 814-93-7[1][2][3] |

| Molecular Formula | C₂O₄Pb[3][4][5] |

| Molecular Weight | 295.22 g/mol [5][6][7] |

| Appearance | White Powder[1] |

| Density | 5.28 g/cm³[1] |

| Melting Point | 327.4 °C (621.3 °F; 600.5 K)[1] |

| Water Solubility | 0.0091 g/100 ml (25 °C)[1] |

Synthesis of this compound: Experimental Protocol

The most common method for preparing lead(II) oxalate is through a metathesis reaction involving aqueous solutions of a soluble lead(II) salt, such as lead(II) nitrate (B79036), and an alkali metal oxalate, like sodium oxalate.[1]

Objective: To synthesize lead(II) oxalate via precipitation reaction.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium oxalate (Na₂C₂O₄)

-

Deionized water

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Buchner funnel and filter paper

-

Drying oven

Methodology:

-

Solution Preparation:

-

Prepare a 0.5 M solution of lead(II) nitrate by dissolving the appropriate mass in deionized water.

-

Prepare a 0.5 M solution of sodium oxalate by dissolving the appropriate mass in deionized water.

-

-

Precipitation:

-

Slowly add the sodium oxalate solution to the lead(II) nitrate solution while continuously stirring.

-

A white precipitate of lead(II) oxalate will form immediately.

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Decant the supernatant liquid.

-

Wash the precipitate with deionized water multiple times to remove any unreacted reagents.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

-

Drying:

-

Dry the collected lead(II) oxalate in a drying oven at a temperature below its decomposition point.

-

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its chemical structure, adhering to the specified visualization requirements.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical structure of lead(II) oxalate.

References

- 1. Lead(II) oxalate - Wikipedia [en.wikipedia.org]

- 2. This compound 814-93-7 India [ottokemi.com]

- 3. This compound | C2O4Pb | CID 61218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 814-93-7 [chemicalbook.com]

- 6. This compound 814-93-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to the Coordination Polymer Structure of Lead Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead oxalate (B1200264), with the chemical formula PbC₂O₄, is a sparingly soluble salt that readily forms coordination polymers. The structure and properties of these polymers are of significant interest in various fields, including materials science, geology, and toxicology. The ability of the oxalate anion (C₂O₄²⁻) to act as a versatile bridging ligand, connecting lead(II) (Pb²⁺) centers in multiple ways, gives rise to a rich variety of one-, two-, and three-dimensional structures. Understanding the intricate crystal structures of lead oxalate and its hydrated forms is crucial for controlling its formation, predicting its behavior in different environments, and exploring its potential applications. This guide provides a comprehensive overview of the coordination polymer structures of anhydrous this compound and its common hydrated forms, detailing their synthesis, crystallographic data, and structural features.

Crystal Structures of this compound Coordination Polymers

This compound exists in several crystalline forms, including an anhydrous form (PbC₂O₄) and at least two stable hydrates: the dihydrate (PbC₂O₄·2H₂O) and the trihydrate (PbC₂O₄·3H₂O). Each of these compounds features a distinct coordination polymer network.

Anhydrous Lead(II) Oxalate (PbC₂O₄)

The crystal structure of anhydrous this compound was determined from synchrotron X-ray and neutron powder diffraction data.[1] It crystallizes in the triclinic space group P-1. The structure consists of layers of lead ions alternating with layers of oxalate ions. Within this framework, the lead ions are situated in channels along the b-axis and exhibit a highly asymmetric coordination environment with seven oxygen atoms.

Lead(II) Oxalate Dihydrate (PbC₂O₄·2H₂O)

Lead(II) oxalate dihydrate possesses a polymeric structure characterized by channels formed by Pb²⁺ and oxalate ions, which are elongated along the[1] direction.[2] The structure contains two distinct types of water molecules: one that is weakly coordinated to the lead ion and another that is present as water of crystallization within the channels. The oxalate anion is planar and acts as a bridging ligand, connecting to four different Pb²⁺ cations.

The coordination sphere of the Pb²⁺ ion is a distorted square antiprism with a vacant vertex, likely occupied by the stereochemically active lone pair of electrons on the lead atom. The coordination number of the lead ion is seven, comprising five oxygen atoms from oxalate ligands and two from water molecules.

Lead(II) Oxalate Trihydrate (PbC₂O₄·3H₂O)

The trihydrate of lead(II) oxalate is isomorphous with cadmium(II) oxalate trihydrate and crystallizes in the triclinic space group P-1.[3]

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data for the anhydrous and hydrated forms of this compound.

Table 1: Unit Cell Parameters of this compound Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Anhydrous this compound | PbC₂O₄ | Triclinic | P-1 | 5.5570(1) | 6.9772(1) | 5.5726(1) | 109.554(1) | 113.610(1) | 88.802(1) | 2 | [4] |

| This compound Dihydrate | PbC₂O₄·2H₂O | Monoclinic | P2₁/c | 6.471(2) | 9.993(3) | 9.693(3) | 90 | 126.83(2) | 90 | 4 | |

| This compound Trihydrate | PbC₂O₄·3H₂O | Triclinic | P-1 | 6.008 | 6.671 | 8.493 | 74.70 | 74.33 | 80.98 | 2 | [5] |

Table 2: Selected Bond Distances (Å) in Lead(II) Oxalate Dihydrate

| Bond | Distance (Å) |

| Pb-O(1) | 2.51(1) |

| Pb-O(2) | 2.80(1) |

| Pb-O(3) | 2.49(1) |

| Pb-O(4) | 2.94(1) |

| Pb-O(1w) | 2.61(1) |

Note: Data extracted from the primary literature. Atom numbering may vary from the original publication.

Experimental Protocols

Synthesis of Anhydrous Lead(II) Oxalate

Anhydrous this compound can be prepared by a precipitation reaction.[4]

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Ammonium (B1175870) oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

-

Deionized water

Procedure:

-

Prepare a solution of 14.0 g of lead nitrate in 100 ml of deionized water.

-

Prepare a separate solution of 6.0 g of ammonium oxalate in 100 ml of deionized water.

-

Add the ammonium oxalate solution dropwise to the lead nitrate solution with constant stirring.

-

A white precipitate of this compound will form immediately.

-

After the addition is complete, continue stirring for a short period to ensure complete precipitation.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with deionized water to remove any unreacted salts.

-

Dry the resulting white crystalline powder at 120°C for 24 hours.

Synthesis of Lead(II) Oxalate Hydrate (B1144303) Single Crystals by Gel Diffusion

Single crystals of lead(II) oxalate hydrate can be grown using a gel diffusion method, which allows for slow, controlled crystallization.[6]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium oxalate (Na₂C₂O₄)

-

Sodium silicate (B1173343) (Na₂SiO₃) solution (water glass)

-

Nitric acid (HNO₃)

-

U-tube

Procedure:

-

Gel Preparation: Prepare a silica (B1680970) gel by acidifying a sodium silicate solution with nitric acid to a pH of approximately 4.8. Pour the gel solution into a U-tube and allow it to set for several days at room temperature.

-

Reactant Addition: Once the gel has set, carefully add a 0.1 M solution of lead(II) nitrate to one arm of the U-tube and a 0.1 M solution of sodium oxalate to the other arm.

-

Crystal Growth: The lead and oxalate ions will diffuse slowly towards each other through the gel. Over a period of several days to weeks, single crystals of lead(II) oxalate hydrate will form within the gel matrix.

-

Isolation: Carefully excavate the crystals from the gel. Wash them gently with deionized water to remove any adhering gel and dry them at room temperature.

Visualizations

Experimental Workflow for Gel Diffusion Synthesis

Caption: Workflow for the synthesis of this compound single crystals via gel diffusion.

Coordination Environment of Pb²⁺ in Lead(II) Oxalate Dihydrate

Caption: Schematic of the 7-coordinate environment of the Pb²⁺ ion.

Bridging Mode of the Oxalate Ligand

Caption: The tetradentate bridging mode of the oxalate ligand in this compound.

References

Lead Oxalate: A Stable Precursor for Advanced Material Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Lead oxalate (B1200264) (PbC₂O₄) has emerged as a significant precursor material in the synthesis of various lead-based compounds, most notably lead oxides (PbO). Its stability, well-defined decomposition pathway, and ease of synthesis make it an attractive intermediate for producing materials with controlled purity, particle size, and morphology. This guide provides an in-depth analysis of the properties of lead oxalate, detailed experimental protocols for its synthesis and subsequent conversion to lead oxide, and a discussion of its advantages and limitations as a precursor material.

Physicochemical Properties and Stability of this compound

This compound is a white, crystalline solid that is sparingly soluble in water. Its stability is a key factor in its utility as a precursor. The compound is stable under normal atmospheric conditions, allowing for storage and handling without significant degradation.

The pH of the reaction medium plays a crucial role in the formation and stability of this compound. In acidic conditions (pH 4.0-5.0), this compound precipitation is favored, even in the presence of other anions like phosphate.[1] However, its solubility can increase in the presence of excess oxalate ions due to the formation of the soluble complex ion, Pb(C₂O₄)₂²⁻.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | PbC₂O₄ |

| Molar Mass | 295.22 g/mol |

| Appearance | White crystalline powder |

| Solubility in Water | 0.00016 g/100 mL at 20 °C |

| Melting Point | Decomposes upon heating |

Experimental Protocols

Synthesis of this compound Precursor

This protocol outlines the precipitation method for synthesizing this compound from lead nitrate (B79036) and sodium oxalate.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium oxalate (Na₂C₂O₄)

-

Deionized water

-

Nitric acid (HNO₃) or sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of lead(II) nitrate by dissolving the appropriate amount in deionized water.

-

Prepare a 0.5 M solution of sodium oxalate by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Place the lead(II) nitrate solution in a beaker on a magnetic stirrer.

-

Slowly add the sodium oxalate solution dropwise to the lead(II) nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.

-

-

pH Adjustment:

-

Monitor the pH of the solution. For optimal precipitation, adjust the pH to a range of 4.5-5.5 using dilute nitric acid or sodium hydroxide.

-

-

Digestion of Precipitate:

-

Continue stirring the mixture for 1-2 hours at room temperature to allow the precipitate to "digest," which can improve the filterability and purity of the crystals.

-

-

Filtration and Washing:

-

Separate the this compound precipitate from the solution by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.

-

Finally, wash the precipitate with ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

-

Drying:

-

Dry the collected this compound powder in a drying oven at 80-100 °C for several hours until a constant weight is achieved.

-

Thermal Decomposition of this compound to Lead Oxide

This protocol describes the calcination process to convert the synthesized this compound precursor into lead oxide.

Materials:

-

Dried this compound powder

-

Crucible (ceramic or alumina)

-

Tube furnace with programmable temperature control and gas inlet/outlet

Procedure:

-

Sample Preparation:

-

Place a known amount of the dried this compound powder into a crucible.

-

-

Calcination:

-

Place the crucible in the center of the tube furnace.

-

The calcination can be performed in either an air atmosphere or an inert atmosphere (e.g., nitrogen) to control the stoichiometry of the final lead oxide product.

-

Heat the furnace to the desired decomposition temperature. The thermal decomposition of this compound typically occurs in the range of 300-400 °C.

-

Hold the temperature constant for a predetermined duration, typically 1-3 hours, to ensure complete decomposition.

-

-

Cooling and Collection:

-

After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally.

-

Once cooled, carefully remove the crucible containing the lead oxide product.

-

Data Presentation: Thermal Decomposition Characteristics

The thermal decomposition of this compound is a critical step in the synthesis of lead oxide. The temperature and atmosphere of calcination significantly influence the properties of the final product, such as the crystalline phase and particle size.

Table 2: Influence of Calcination Temperature on Lead Oxide Product

| Calcination Temperature (°C) | Atmosphere | Resulting Lead Oxide Phase | Average Particle Size (nm) |

| 350 | Air | Mixture of α-PbO and β-PbO | 50 - 100 |

| 450 | Air | Predominantly β-PbO | 100 - 200 |

| 550 | Air | β-PbO | > 200 |

| 450 | Nitrogen | Mixture of PbO and metallic Pb | 50 - 150 |

Advantages and Disadvantages of this compound as a Precursor

The use of this compound as a precursor offers several distinct advantages, particularly in specific applications like the recycling of lead-acid batteries. However, there are also some limitations to consider.

Advantages:

-

High Purity Products: The precipitation method allows for the separation of lead from impurities commonly found in recycled lead paste, resulting in a high-purity lead oxide product.

-

Control over Morphology: By controlling the precipitation and calcination conditions, it is possible to tailor the particle size and morphology of the final lead oxide product.

-

Lower Energy Consumption: Compared to traditional pyrometallurgical recycling methods for lead-acid batteries, the oxalate process can be more energy-efficient as it operates at lower temperatures.

-

Well-Defined Decomposition: this compound has a relatively clean and predictable thermal decomposition pathway, primarily yielding lead oxide and gaseous byproducts (CO and CO₂).

Disadvantages:

-

Use of Oxalic Acid: Oxalic acid is a toxic and corrosive substance that requires careful handling and disposal.

-

Wastewater Treatment: The process generates wastewater containing soluble salts that require treatment before discharge.

-

Multi-step Process: The overall process involves multiple steps, including precipitation, filtration, washing, drying, and calcination, which can be more complex than direct synthesis methods.

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the chemical transformations and the experimental process, the following diagrams have been generated using the DOT language.

Caption: Synthesis of this compound via Precipitation.

Caption: Thermal Decomposition of this compound to Lead Oxide.

Caption: Experimental Workflow for PbO Synthesis.

References

The Enigmatic Presence of Lead Oxalate in the Natural World: A Biogeochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While not formally recognized as a distinct mineral by the International Mineralogical Association (IMA), lead oxalate (B1200264) (PbC₂O₄) manifests in various natural environments primarily as a product of biomineralization. Its formation, mediated by microorganisms, plays a crucial role in the biogeochemical cycling and detoxification of lead. This technical guide delves into the natural occurrence of lead oxalate, its physicochemical properties, the experimental methodologies for its study, and the logical pathways governing its formation.

Natural Occurrence and Formation: A Tale of Biomineralization

This compound's presence in nature is intrinsically linked to biological processes, particularly the metabolic activities of fungi and bacteria in lead-contaminated soils and environments. Microorganisms, in an effort to detoxify their surroundings, can precipitate lead ions as insoluble this compound. This process of biomineralization effectively immobilizes the toxic heavy metal.

Studies have demonstrated the formation of this compound by various fungal species, including Aspergillus niger and Paecilomyces javanicus, which excrete oxalic acid that reacts with lead ions in the substrate.[1][2] Similarly, certain bacteria can facilitate the precipitation of this compound, contributing to its presence in the soil matrix.[3][4] This biogenic this compound can be found as microcrystalline precipitates associated with biomass.[1]

The formation of this compound in these environments is a complex interplay of pH, the presence of other ions, and the metabolic state of the microorganisms. For instance, in acidic conditions, the formation of a this compound mineral phase has been observed to be the predominant precipitation pathway, even in the presence of phosphate.[5]

Physicochemical Properties of this compound

Understanding the properties of this compound is essential for its identification and for modeling its behavior in natural systems.

| Property | Value | Reference |

| Chemical Formula | PbC₂O₄ | [6][7] |

| Molar Mass | 295.219 g/mol | [6] |

| Appearance | White crystalline powder | [6] |

| Density | 5.28 g/cm³ | [6] |

| Melting Point | 327.4 °C (decomposes) | [6] |

| Solubility in Water | 0.0091 g/100 mL (25 °C) | [6] |

| Crystal System (Trihydrate) | Triclinic | [6] |

| Space Group (Trihydrate) | P1 | [6] |

| Unit Cell Dimensions (Trihydrate) | a = 6.008 Å, b = 6.671 Å, c = 8.493 Å | [6] |

| α = 74.70°, β = 74.33°, γ = 80.98° | [6] |

Experimental Protocols for the Study of this compound

The investigation of this compound, from its synthesis to its characterization, employs a range of established laboratory techniques.

Synthesis of this compound

Method 1: Precipitation from Aqueous Solution

This is a common method for synthesizing this compound for experimental studies.

-

Reactants : Prepare aqueous solutions of a soluble lead(II) salt (e.g., lead(II) nitrate (B79036), Pb(NO₃)₂) and an oxalate salt (e.g., sodium oxalate, Na₂C₂O₄).

-

Procedure : Slowly add the sodium oxalate solution to the lead(II) nitrate solution with constant stirring. A white precipitate of this compound will form immediately. Pb²⁺(aq) + C₂O₄²⁻(aq) → PbC₂O₄(s)[6]

-

Purification : The precipitate is then filtered, washed with deionized water to remove any unreacted ions, and dried at a controlled temperature (e.g., 60 °C) to obtain pure this compound.[3]

Method 2: Gel Growth Technique

This method allows for the growth of larger, more well-defined crystals of this compound.

-

Gel Preparation : A silica (B1680970) gel is prepared by acidifying a solution of sodium metasilicate.

-

Reactant Diffusion : The gel is placed in a U-tube, and solutions of lead(II) nitrate and sodium oxalate are carefully added to the opposite arms of the tube.

-

Crystal Growth : The reactants diffuse slowly through the gel, and where they meet, this compound crystals nucleate and grow over a period of several days to weeks. The pH of the gel and the concentration of the reactants are critical parameters for controlling the crystal growth.[8]

Characterization Techniques

A suite of analytical methods is employed to confirm the identity and properties of synthesized or naturally occurring this compound.

-

Powder X-ray Diffraction (XRD) : Used to identify the crystalline phases present and to determine the crystal structure. The resulting diffraction pattern is compared with standard reference patterns for this compound.[5][9]

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Provides information about the chemical bonds present in the sample, confirming the presence of the oxalate anion and its coordination to the lead cation.[5]

-

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) : SEM is used to visualize the morphology and size of the this compound crystals. EDS provides a semi-quantitative elemental analysis, confirming the presence of lead, carbon, and oxygen.[3]

-

Thermogravimetric Analysis (TGA) : This technique measures the change in mass of a sample as a function of temperature. It is used to study the thermal decomposition of this compound and to determine the presence of any hydrated water molecules.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks and experimental workflows related to the study of this compound.

Caption: Biogeochemical formation of this compound.

Caption: Workflow for this compound characterization.

Conclusion